1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyrrolopyridine derivatives, and various substituted analogs .
Scientific Research Applications
5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine involves the inhibition of specific kinases. It blocks the activity of receptor tyrosine kinases, such as fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit kinase inhibitory activity.
Pyrrolopyrazine derivatives: These compounds also show kinase inhibition but differ in their specific biological activities.
Uniqueness
5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 5-position and amine group at the 3-position contribute to its potent kinase inhibitory activity and potential as an anti-cancer agent .
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
UVDDIZSAAWVACA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC=C2N)N=C1 |
Origin of Product |
United States |
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